5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol
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Overview
Description
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol is a complex organic compound characterized by its naphthalene core and multiple ethoxy and oxan-2-yl groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the etherification of naphthalen-1-ol with ethylene glycol derivatives under controlled conditions. The reaction often requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of ether bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene
- 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol
Uniqueness
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol stands out due to its unique combination of ethoxy and oxan-2-yl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
616200-93-2 |
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Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H24O5/c20-17-7-3-6-16-15(17)5-4-8-18(16)22-13-11-21-12-14-24-19-9-1-2-10-23-19/h3-8,19-20H,1-2,9-14H2 |
InChI Key |
HAHHRWFLUUPSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
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